Benzyl N-(4-aminophenyl)carbamate
CAS No.: 82720-42-1
Cat. No.: VC2037066
Molecular Formula: C14H14N2O2
Molecular Weight: 242.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 82720-42-1 |
|---|---|
| Molecular Formula | C14H14N2O2 |
| Molecular Weight | 242.27 g/mol |
| IUPAC Name | benzyl N-(4-aminophenyl)carbamate |
| Standard InChI | InChI=1S/C14H14N2O2/c15-12-6-8-13(9-7-12)16-14(17)18-10-11-4-2-1-3-5-11/h1-9H,10,15H2,(H,16,17) |
| Standard InChI Key | PITLFTKLRFOUEJ-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)N |
| Canonical SMILES | C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)N |
Introduction
CHEMICAL IDENTITY AND STRUCTURAL CHARACTERISTICS
Basic Identification
Benzyl N-(4-aminophenyl)carbamate, also referred to as 4-Aminophenyl benzylcarbamate in some sources, is characterized by its specific arrangement of functional groups. The compound consists of a benzyl carbamate group attached to a 4-aminophenyl moiety, creating a molecule with both hydrophobic and hydrophilic regions. This structural configuration contributes to its chemical versatility and potential biological activity.
Physical and Chemical Properties
The compound's key identification parameters are summarized in Table 1:
| Property | Value |
|---|---|
| CAS Number | 82720-42-1 |
| Alternative CAS | 59257-16-8 |
| Molecular Formula | C₁₄H₁₄N₂O₂ |
| Molecular Weight | 242.27 g/mol |
| IUPAC Name | Benzyl N-(4-aminophenyl)carbamate |
| PubChem CID | 11253521 |
| InChI | InChI=1S/C14H14N2O2/c15-12-6-8-13(9-7-12)16-14(17)18-10-11-4-2-1-3-5-11/h1-9H,10,15H2,(H,16,17) |
| InChIKey | PITLFTKLRFOUEJ-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)N |
Table 1: Physical and chemical identification properties of Benzyl N-(4-aminophenyl)carbamate
Structural Analysis
The structural arrangement of Benzyl N-(4-aminophenyl)carbamate can be described as follows:
-
A benzyl group (C₆H₅CH₂-) contributing to the hydrophobic character
-
A carbamate linkage (-O-CO-NH-) that provides hydrogen bonding capabilities
-
A 4-aminophenyl group (H₂N-C₆H₄-) offering amine functionality for further reactions
This particular arrangement creates a molecule with balanced lipophilic and hydrophilic properties, potentially affecting its solubility profile and interactions with biological targets. The amine group at the para position provides a reactive site for additional chemical modifications, enhancing its utility in organic synthesis.
SYNTHESIS METHODS
Direct Carbamoylation
One synthetic route involves the reaction of 4-aminoaniline with benzyl chloroformate in the presence of a base such as sodium bicarbonate or potassium carbonate. This reaction typically requires controlled conditions to achieve selective carbamoylation of only one amine group.
Reduction Method
An alternative approach involves the synthesis of benzyl N-(4-nitrophenyl)carbamate followed by selective reduction of the nitro group to an amine. This two-step process can provide higher selectivity and is advantageous when direct carbamoylation yields mixed products.
Activated Carbonates Approach
The synthesis can also be accomplished using activated mixed carbonates. p-Nitrophenyl chloroformate (PNPCOCl) reacts with benzyl alcohol in the presence of a base to form an activated carbonate, which subsequently reacts with 4-aminoaniline to yield Benzyl N-(4-aminophenyl)carbamate . This method offers advantages in terms of reaction control and yield optimization.
Microwave-Assisted Synthesis
Recent advances in synthetic methodologies include microwave-assisted reactions, which can significantly reduce reaction times. Similar carbamate derivatives have been synthesized under microwave conditions, suggesting potential application to Benzyl N-(4-aminophenyl)carbamate production .
COMPARISON WITH RELATED COMPOUNDS
Structural Analogues
Benzyl N-(4-aminophenyl)carbamate belongs to a family of carbamate compounds but possesses distinctive features that differentiate it from similar structures:
| Compound | Molecular Formula | Molecular Weight | Key Structural Difference |
|---|---|---|---|
| Benzyl N-(4-aminophenyl)carbamate | C₁₄H₁₄N₂O₂ | 242.27 g/mol | 4-amino group on phenyl ring |
| Benzyl N-(4-nitrophenyl)carbamate | C₁₄H₁₂N₂O₄ | 272.26 g/mol | 4-nitro group instead of amino |
| Benzyl 4-aminobenzylcarbamate | C₁₅H₁₆N₂O₂ | 256.30 g/mol | Additional methylene between rings |
| Benzyl N-(4-aminobutyl)carbamate | C₁₂H₁₈N₂O₂ | 222.28 g/mol | Aliphatic chain instead of aromatic |
Table 2: Comparison of Benzyl N-(4-aminophenyl)carbamate with structurally related compounds
Structure-Activity Relationship
The presence of both benzyl and 4-aminophenyl groups in this compound confers specific chemical reactivity patterns that distinguish it from simpler carbamates. The amino group in the para position can engage in hydrogen bonding interactions, while the carbamate linkage provides additional hydrogen bond donor and acceptor sites. These features potentially influence:
-
Solubility characteristics in various media
-
Binding affinity to biological targets
-
Metabolic stability and degradation pathways
-
Reactivity in chemical transformations
RESEARCH INSIGHTS AND FUTURE DIRECTIONS
Current Research Status
While specific studies on Benzyl N-(4-aminophenyl)carbamate are relatively limited in the available literature, research on structurally related carbamates provides valuable insights into potential applications and properties:
-
Benzyl carbamates of 4-aminosalicylanilides have been investigated as potential BACE1 inhibitors with implications for Alzheimer's disease treatment
-
Carbamate derivatives with similar structural features have demonstrated antimicrobial properties
-
The compound's structural characteristics suggest potential applications in targeted drug delivery systems
Future Research Opportunities
Several promising research directions emerge from the current understanding of Benzyl N-(4-aminophenyl)carbamate:
Structure Optimization
Systematic modification of the basic structure could lead to compounds with enhanced biological activities. Potential modifications include:
-
Introduction of substituents on the benzyl ring
-
Incorporation of additional functional groups on the 4-aminophenyl moiety
-
Modification of the carbamate linkage to alter stability and reactivity profiles
Biological Activity Screening
Comprehensive biological screening of Benzyl N-(4-aminophenyl)carbamate and its derivatives could reveal unexpected activities against various targets, including:
-
Antimicrobial activity against resistant pathogens
-
Enzyme inhibition profiles across multiple enzyme classes
-
Potential neuroprotective or anti-inflammatory properties
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume